![molecular formula C7H16N2OS B14492114 N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide CAS No. 63517-85-1](/img/structure/B14492114.png)
N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound features a dimethylamino group attached to a propyl chain, which is further connected to a sulfanylacetamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for a range of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of a sulfanylacetamide group.
N,N-Dimethyl-1,3-propanediamine: Contains a similar dimethylamino propyl chain but lacks the sulfanylacetamide moiety.
Uniqueness
N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide is unique due to the presence of both the dimethylamino and sulfanylacetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .
Propiedades
Número CAS |
63517-85-1 |
|---|---|
Fórmula molecular |
C7H16N2OS |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C7H16N2OS/c1-9(2)5-3-4-8-7(10)6-11/h11H,3-6H2,1-2H3,(H,8,10) |
Clave InChI |
MHKFUNCUEGZDLD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


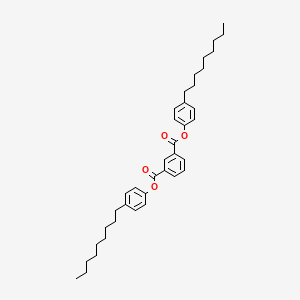
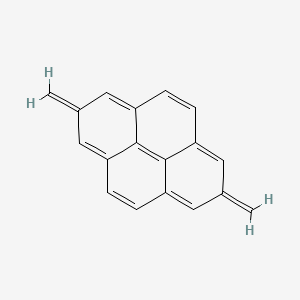


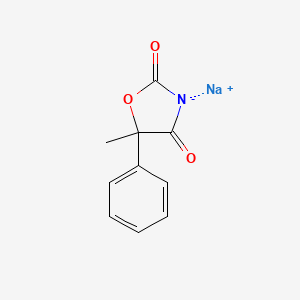
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
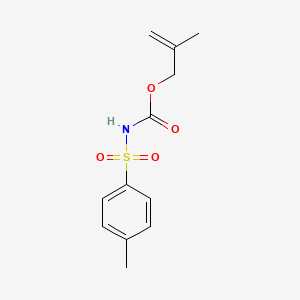

![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
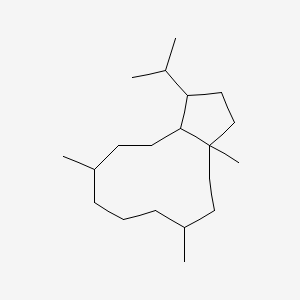
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
